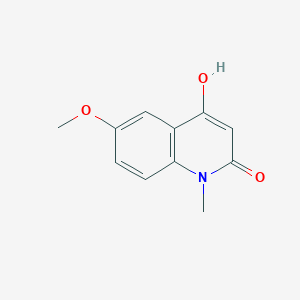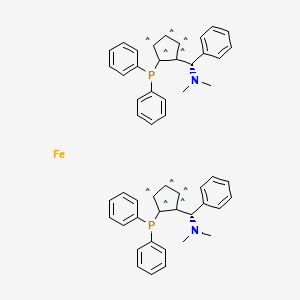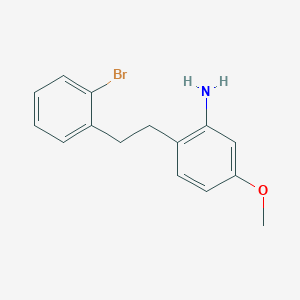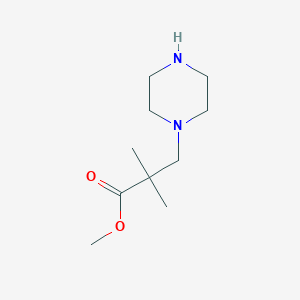
1,6-Diaminonaphthalene
Overview
Description
1,6-Diaminonaphthalene is an organic compound belonging to the class of naphthalenediamines. It consists of a naphthalene ring substituted with two amine groups (NH₂) at the 1 and 6 positions. This compound is a white solid that tends to air-oxidize and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Dinitronaphthalene: One common method involves the reduction of 1,6-dinitronaphthalene using hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out at elevated temperatures (65-90°C) and requires several hours to complete.
Direct Amination: Another approach is the direct amination of naphthalene using ammonium salts and hydrogen peroxide under specific conditions.
Industrial Production Methods:
Large-Scale Reduction: In industrial settings, the reduction of dinitronaphthalene is performed in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Catalytic Processes: Catalysts such as nickel or manganese are often employed to enhance the efficiency of the reduction process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,6-Diaminonaphthalene can be oxidized to produce various oxidized derivatives, including naphthalenequinone.
Reduction: The compound can undergo further reduction to yield other naphthalene derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrazine hydrate and hydrogen peroxide are frequently used.
Substitution: Electrophilic reagents such as halogens and nitro groups are employed.
Major Products Formed:
Oxidation Products: Naphthalenequinone and other quinones.
Reduction Products: Various naphthalene derivatives with different functional groups.
Substitution Products: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: 1,6-Diaminonaphthalene is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a derivatizing agent in biochemical assays and is used in the study of enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 1,6-Diaminonaphthalene can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with specific receptors in biological systems, influencing cellular responses.
Comparison with Similar Compounds
1,2-Diaminonaphthalene: Similar in structure but with different reactivity due to the position of the amine groups.
1,5-Diaminonaphthalene: Another isomer with distinct chemical properties and applications.
1,8-Diaminonaphthalene: Often used in similar applications but with different reactivity profiles.
These compounds share the common feature of having two amine groups on a naphthalene ring but differ in their positions, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
naphthalene-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHYOXDVZCOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945115 | |
| Record name | Naphthalene-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-63-2 | |
| Record name | 1,6-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diaminonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)





